
Phosphoriodidic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoriodidic acid is a chemical compound that belongs to the family of phosphorus oxoacids It is characterized by the presence of phosphorus and iodine atoms in its molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphoriodidic acid can be synthesized through several methods. One common approach involves the reaction of phosphorus pentoxide with hydroiodic acid. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general reaction can be represented as:
P2O5+6HI→2H3PO4+2I2
In this reaction, phosphorus pentoxide reacts with hydroiodic acid to produce phosphoric acid and iodine. The reaction conditions, such as temperature and concentration, play a crucial role in determining the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar chemical reactions. The process is optimized to maximize yield and minimize impurities. Industrial methods often employ continuous reactors and advanced purification techniques to ensure high-quality production.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphoriodidic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds.
Substitution: It can participate in substitution reactions where iodine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phosphoric acid derivatives, while reduction reactions may produce lower oxidation state phosphorus compounds.
Applications De Recherche Scientifique
Phosphoriodidic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of phosphoriodidic acid involves its interaction with molecular targets and pathways in biological systems. It can act as a catalyst or inhibitor in various biochemical reactions. The specific molecular targets and pathways depend on the context of its application and the nature of the biological system.
Comparaison Avec Des Composés Similaires
Phosphoriodidic acid can be compared with other similar compounds, such as:
Phosphoric acid: Both compounds contain phosphorus, but phosphoric acid lacks iodine atoms.
Hypophosphorous acid: This compound has a lower oxidation state of phosphorus compared to this compound.
Phosphorous acid: Similar to this compound but with different oxidation states and chemical properties.
This compound is unique due to the presence of iodine atoms, which impart distinct chemical properties and reactivity compared to other phosphorus oxoacids.
Propriétés
Numéro CAS |
25757-80-6 |
|---|---|
Formule moléculaire |
H2IO3P |
Poids moléculaire |
207.892 g/mol |
Nom IUPAC |
iodophosphonic acid |
InChI |
InChI=1S/H2IO3P/c1-5(2,3)4/h(H2,2,3,4) |
Clé InChI |
UWCWSEMVQFWUHB-UHFFFAOYSA-N |
SMILES canonique |
OP(=O)(O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


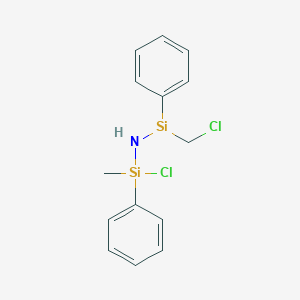
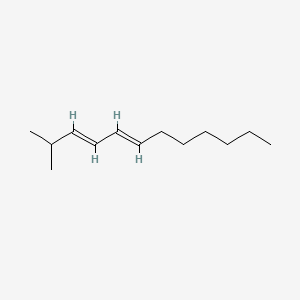
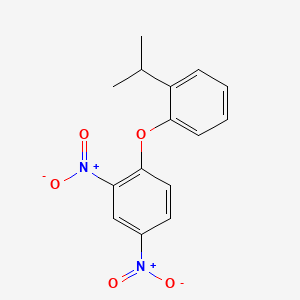
![4-methyl-2-thiapentacyclo[11.7.1.13,7.017,21.011,22]docosa-1(20),3,5,7(22),8,10,13,15,17(21),18-decaen-12-one](/img/structure/B14691551.png)

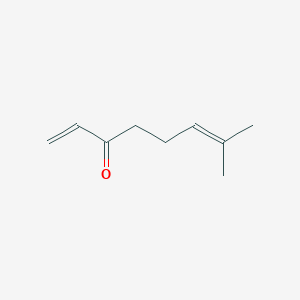
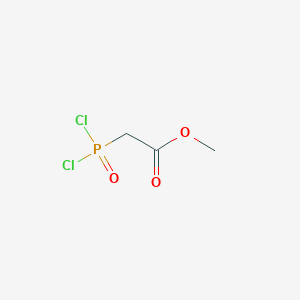
![1,4-Bis{[(pentafluorophenyl)methylidene]hydrazinylidene}-1,2,3,4-tetrahydrophthalazine](/img/structure/B14691567.png)
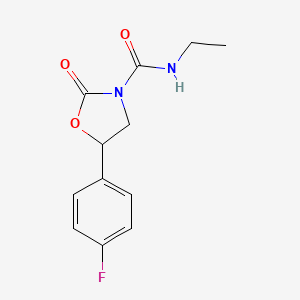
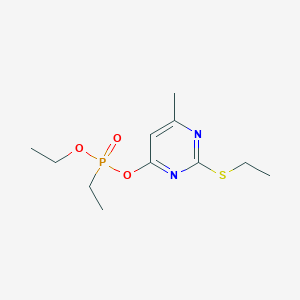
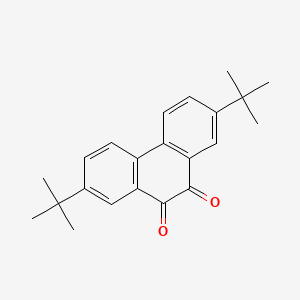

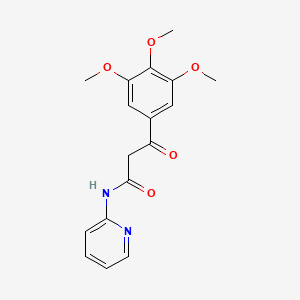
![2-{[(3alpha,5beta,12alpha)-3,12-Dihydroxy-24-oxocholan-24-yl]amino}-N,N,N-trimethylethan-1-aminium chloride](/img/structure/B14691631.png)
